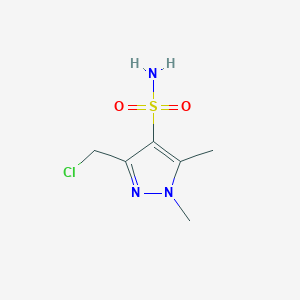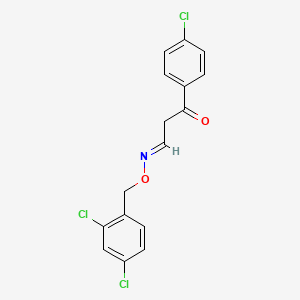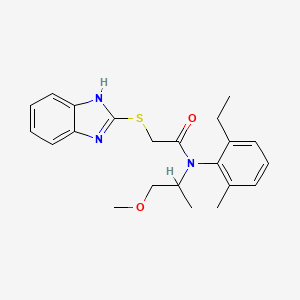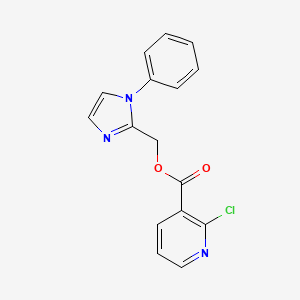
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has potential applications in scientific research. It has been used as a ligand for various receptors such as GABA-A α2/α3, α7 nicotinic acetylcholine, and 5-HT3 receptors. It has also been used in studies on the modulation of the GABA-A receptor by benzodiazepines. Additionally, it has been used in studies on the effects of nicotine on the brain.
Mecanismo De Acción
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate is not well understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in the presence of GABA. It may also have activity at other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate are not well characterized. However, it has been shown to enhance the activity of the GABA-A receptor in the presence of GABA, which may have anxiolytic and sedative effects. It may also have effects on other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential as a ligand for various receptors. It is also relatively easy to synthesize using standard organic chemistry techniques. However, its mechanism of action is not well understood, which may limit its usefulness in certain experiments. Additionally, its effects on other receptors such as α7 nicotinic acetylcholine and 5-HT3 receptors may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its effects on various receptors. Another direction is to explore its potential as a therapeutic agent for conditions such as anxiety and insomnia. Additionally, it may be useful in the development of new drugs targeting the GABA-A receptor. Finally, it may have applications in the study of the effects of nicotine on the brain.
Métodos De Síntesis
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine-3-carboxylic acid with 1-phenyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate as a white solid.
Propiedades
IUPAC Name |
(1-phenylimidazol-2-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-13(7-4-8-19-15)16(21)22-11-14-18-9-10-20(14)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQZSALWWJHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-imidazol-2-yl)methyl 2-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)
![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799892.png)

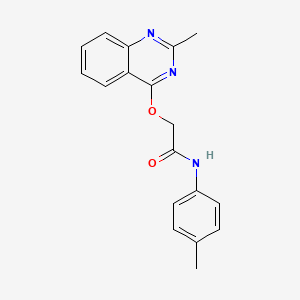
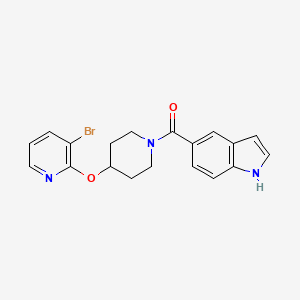
![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
